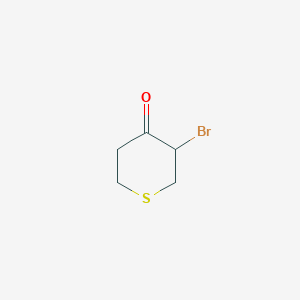

3-Bromodihydro-2H-thiopyran-4(3H)-one

Description

Properties

CAS No. |

62829-46-3 |

|---|---|

Molecular Formula |

C5H7BrOS |

Molecular Weight |

195.08 g/mol |

IUPAC Name |

3-bromothian-4-one |

InChI |

InChI=1S/C5H7BrOS/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |

InChI Key |

XUKGGHJNHRXGTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(C1=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromodihydro 2h Thiopyran 4 3h One

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom at the C-3 position, which is alpha to the carbonyl group of the dihydro-2H-thiopyran-4(3H)-one core. This approach is often favored for its straightforwardness, relying on the reactivity of the enol or enolate form of the ketone.

The success of direct alpha-bromination is highly dependent on the choice of the brominating agent. Different reagents offer varying degrees of reactivity, selectivity, and operational convenience.

N -Bromosuccinimide (NBS): A widely used reagent for the alpha-bromination of carbonyl compounds, NBS serves as a convenient source of electrophilic bromine. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via either a radical pathway or under acid catalysis. wikipedia.orgmissouri.edu For the radical pathway, an initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is required, often with heating in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmissouri.educommonorganicchemistry.com Acid-catalyzed bromination with NBS can also be effective for enolizable ketones. commonorganicchemistry.com

Tetra-n -butylammonium Tribromide (TBATB): This reagent is a stable, non-toxic, crystalline solid that serves as a mild and highly selective brominating agent. guidechem.comnih.gov Its ease of handling and higher safety profile compared to liquid bromine make it an attractive alternative. nih.gov TBATB is effective under mild conditions, often at room temperature in solvents like dichloromethane, and can lead to high yields of the desired monobrominated product with excellent regioselectivity. nih.govechemi.comresearchgate.net

The following table provides a comparative overview of these two common brominating agents for the alpha-bromination of ketones.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, Benzoyl Peroxide), reflux in CCl₄; or Acid catalyst wikipedia.orgmissouri.educommonorganicchemistry.com | Readily available, well-established reactivity organic-chemistry.org | May require harsh conditions (reflux); potential for side reactions like dibromination missouri.eduresearchgate.net |

| Tetra-n-butylammonium Tribromide (TBATB) | Dichloromethane, room temperature researchgate.net | Mild reaction conditions, high selectivity, safer and easier to handle than Br₂, high yields guidechem.comnih.govechemi.com | Higher molecular weight, potentially more expensive than NBS |

To maximize the yield of 3-Bromodihydro-2H-thiopyran-4(3H)-one and minimize the formation of byproducts, careful optimization of reaction parameters is essential.

Stoichiometry: The molar ratio of the brominating agent to the ketone substrate is critical. A slight excess of the brominating agent may be used to ensure complete conversion, but a large excess can lead to the formation of undesired di-brominated products. researchgate.net

Solvent: The choice of solvent can influence reaction rate and selectivity. For NBS brominations under radical conditions, anhydrous carbon tetrachloride is standard, as the presence of water can lead to hydrolysis byproducts. wikipedia.orgmissouri.edu For reactions with TBATB, polar aprotic solvents like dichloromethane are commonly used. researchgate.net

Temperature: Reaction temperature must be controlled to balance reaction speed with selectivity. While radical brominations with NBS often require elevated temperatures (reflux), the milder nature of TBATB allows many reactions to proceed efficiently at room temperature. commonorganicchemistry.comresearchgate.net

Catalyst: In acid-catalyzed NBS brominations, the catalyst promotes the formation of the enol intermediate, which is the reactive species. wikipedia.orgcommonorganicchemistry.com For radical reactions, the choice and concentration of the initiator are key variables. commonorganicchemistry.com

Indirect Synthetic Routes

Indirect synthetic routes involve the formation of the thiopyranone ring and the introduction of the bromine atom in separate, strategic steps. These methods can offer greater control over regioselectivity and stereoselectivity.

The foundational step in an indirect synthesis is the construction of the dihydro-2H-thiopyran-4(3H)-one skeleton. A prevalent and efficient method is the Dieckmann condensation of dimethyl 3,3′-thiobispropanoate. This intramolecular cyclization, typically carried out in the presence of a base like sodium methoxide, yields methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which can then be decarboxylated in refluxing aqueous acid to give the desired tetrahydro-4H-thiopyran-4-one in high yield. researchgate.net Other methods for constructing thiopyran rings include thia-Diels-Alder reactions, which involve the [4+2] cycloaddition of a thio-containing dienophile with a diene. nih.govd-nb.info

To ensure the bromine atom is introduced at the C-3 position with high fidelity, the ketone precursor can be modified. A common strategy is to convert the ketone into its corresponding silyl enol ether. For instance, tetrahydro-4H-thiopyran-4-one can be reacted with trimethylsilyl chloride and a base like triethylamine to form 3,6-dihydro-4-trimethylsilyloxy-2H-thiopyran. researchgate.net This silyl enol ether can then react with an electrophilic bromine source, leading to highly regioselective formation of the 3-bromo ketone upon workup.

Achieving stereoselectivity in the bromination step is a more complex challenge that is crucial when synthesizing chiral molecules. While specific methods for this substrate are not widely detailed, general principles of stereoselective halogenation can be applied. This can involve the use of chiral auxiliaries attached to the thiopyranone core to direct the approach of the brominating agent, or the use of chiral catalysts to create an asymmetric environment during the reaction. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally benign. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. Well-optimized direct bromination reactions can achieve high atom economy.

Safer Reagents and Solvents: A key green consideration is replacing hazardous reagents and solvents. The use of TBATB is an example of a safer alternative to highly toxic and volatile molecular bromine. nih.gov Furthermore, research into using bromide-bromate salt couples in aqueous media represents a significant advance in environmentally friendly bromination of heterocyles. researchgate.netacs.org Exploring solvent-free reaction conditions, for instance by using ball milling, is another avenue for greening the synthesis. unigoa.ac.in

Catalysis: The use of catalysts, in place of stoichiometric reagents, is a cornerstone of green chemistry. Developing catalytic systems for bromination can reduce waste and allow for milder reaction conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly reactive reagents like TBATB that are effective at room temperature contributes to a more energy-efficient process. researchgate.net

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and efficient chemical manufacturing.

Exploration of Solvent-Free and Catalytic Methodologies

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on reducing or eliminating the use of hazardous solvents and developing catalytic processes. While specific solvent-free or catalytic methods for the synthesis of this compound are not extensively documented in the literature, the potential for such methodologies can be explored based on analogous transformations.

Solvent-Free Approaches: Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste and simplifying product isolation. For the bromination of Dihydro-2H-thiopyran-4(3H)-one, a solvent-free approach could potentially be achieved by grinding the solid ketone with a solid brominating agent, such as N-Bromosuccinimide (NBS), possibly with a solid base. Thermal conditions, under careful control, could also promote the reaction in the absence of a solvent.

Catalytic Methodologies: The development of catalytic bromination reactions is a key area of interest. Instead of using stoichiometric amounts of reagents, catalytic systems can achieve the desired transformation more efficiently. For instance, the use of Lewis acid catalysts has been shown to enhance the rate and selectivity of bromination reactions using reagents like NBS. A potential catalytic cycle for the synthesis of this compound could involve a catalyst that facilitates the formation of the enol intermediate or activates the brominating agent, thereby lowering the activation energy of the reaction.

Another avenue for catalytic development is the use of phase-transfer catalysts. In a biphasic system (e.g., water/organic solvent), a phase-transfer catalyst can facilitate the transport of the brominating agent or a base between the two phases, enabling the reaction to proceed under milder conditions and often with improved yields.

The table below outlines potential research directions for developing greener synthetic routes to this compound.

| Methodology | Potential Reagents & Conditions | Anticipated Advantages | Key Challenges |

|---|---|---|---|

| Solvent-Free Grinding | Dihydro-2H-thiopyran-4(3H)-one, N-Bromosuccinimide (NBS), Solid Base (e.g., NaHCO₃) | Elimination of solvent waste, simplified workup, potential for high throughput. | Ensuring efficient mixing, controlling exothermicity, potential for solid-state side reactions. |

| Lewis Acid Catalysis | NBS, catalytic amount of a Lewis acid (e.g., LiClO₄, Sc(OTf)₃) in a minimal amount of a green solvent. | Increased reaction rate, improved selectivity, potential for lower reaction temperatures. | Catalyst recovery and reuse, catalyst sensitivity to moisture, cost of catalyst. |

| Phase-Transfer Catalysis | Bromine or NBS in an organic solvent, aqueous base, and a phase-transfer catalyst (e.g., tetraalkylammonium salt). | Use of inexpensive bases, mild reaction conditions, suitability for large-scale synthesis. | Separation of the catalyst from the product, potential for emulsion formation. |

Assessment of Atom Economy and Reaction Sustainability

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%, where all atoms from the starting materials are found in the final product.

C₅H₈OS + Br₂ + C₆H₁₅N → C₅H₇BrOS + C₆H₁₆NBr

Calculation of Atom Economy:

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's calculate the molecular weights of the components:

Dihydro-2H-thiopyran-4(3H)-one (C₅H₈OS): 116.18 g/mol

Bromine (Br₂): 159.81 g/mol

Triethylamine (C₆H₁₅N): 101.19 g/mol

This compound (C₅H₇BrOS): 195.07 g/mol

Sum of Molecular Weights of Reactants = 116.18 + 159.81 + 101.19 = 377.18 g/mol

% Atom Economy = (195.07 / 377.18) x 100 ≈ 51.7%

This calculation reveals that the reaction has a moderate atom economy. A significant portion of the reactant mass (48.3%) ends up in the co-product, triethylammonium bromide (C₆H₁₆NBr), which is typically considered waste. This highlights a key area for improvement in the sustainability of the synthesis.

Reaction Sustainability:

Beyond atom economy, a broader assessment of sustainability includes factors like the nature of the reagents, energy consumption, and environmental impact of waste streams.

Reagents: Elemental bromine is a hazardous and corrosive substance requiring careful handling. Triethylamine is a flammable and corrosive liquid. The use of large volumes of chlorinated solvents like methylene (B1212753) chloride is also a concern due to their environmental persistence and potential health risks.

The table below provides a summary of the sustainability assessment for the traditional bromination method.

| Sustainability Metric | Assessment of Traditional Bromination | Potential for Improvement |

|---|---|---|

| Atom Economy | ~51.7% (Moderate) | Develop catalytic methods that avoid the use of a stoichiometric base, potentially increasing atom economy. |

| Reagent Safety & Hazard | Use of corrosive Br₂ and flammable/corrosive Et₃N. | Replace Br₂ with a safer brominating agent like N-Bromosuccinimide (NBS). Explore the use of less hazardous bases or catalytic systems. |

| Solvent Usage | Often employs chlorinated solvents. | Substitute with greener solvents (e.g., ethyl acetate, 2-MeTHF) or develop solvent-free reaction conditions. |

| Waste Generation | Produces stoichiometric amounts of triethylammonium bromide salt and solvent waste. | Catalytic methods would significantly reduce salt waste. Solvent recycling or elimination would minimize liquid waste. |

Improving the sustainability of the synthesis of this compound would involve addressing these issues, primarily through the development of catalytic, solvent-free, or solvent-minimized procedures that utilize safer reagents and generate less waste, thereby aligning the synthesis more closely with the principles of green and sustainable chemistry.

Nucleophilic Substitution Reactions at the Brominated Center

The carbon atom at the 3-position, bonded to the electron-withdrawing bromine atom and adjacent to the carbonyl group, is highly susceptible to nucleophilic attack. This reactivity is characteristic of α-halo ketones and allows for the formation of a variety of new chemical bonds.

Regio- and Stereoselective Nucleophilic Displacements

While specific studies on the stereoselectivity of nucleophilic substitution for this compound are not extensively documented, general principles of nucleophilic substitution at chiral centers in cyclic systems suggest that the stereochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile. The incoming nucleophile can either displace the bromide with inversion of configuration via a direct SN2 pathway or with retention of configuration through a double inversion mechanism involving the enolate. The rigid conformation of the thiopyran ring can also influence the trajectory of the incoming nucleophile, potentially leading to a high degree of stereocontrol.

Formation of Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bonds

The electrophilic nature of the C3 carbon facilitates the formation of a wide range of chemical bonds. Nucleophiles such as carbanions, amines, alkoxides, and thiolates can readily displace the bromide, leading to the synthesis of a diverse set of 3-substituted dihydro-2H-thiopyran-4(3H)-ones.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Carbon | Grignard Reagents (e.g., RMgBr) | 3-Alkyl/Aryl-dihydro-2H-thiopyran-4(3H)-one |

| Nitrogen | Primary/Secondary Amines (e.g., RNH2, R2NH) | 3-Amino-dihydro-2H-thiopyran-4(3H)-one |

| Oxygen | Alkoxides (e.g., NaOR) | 3-Alkoxy-dihydro-2H-thiopyran-4(3H)-one |

| Sulfur | Thiolates (e.g., NaSR) | 3-(Alkyl/Arylthio)-dihydro-2H-thiopyran-4(3H)-one |

Note: This table represents plausible reactions based on the general reactivity of α-halo ketones. Specific experimental data for this compound is limited.

Chemical Reactions Involving the Carbonyl Moiety

The ketone functionality at the 4-position provides another avenue for chemical modification, allowing for transformations that alter the oxidation state of the carbon or form new carbon-carbon and carbon-heteroatom bonds.

Reductive Transformations of the Ketone Functionality

The carbonyl group can be reduced to a hydroxyl group using various reducing agents. The choice of reagent can influence the stereochemical outcome of the resulting alcohol. For instance, hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. The stereoselectivity of the reduction is influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face of the ring.

Condensation and Addition Reactions of the Carbonyl Group

The carbonyl group can undergo a variety of condensation and addition reactions. For example, it can react with ylides in the Wittig reaction to form an exocyclic double bond. It can also participate in aldol-type condensation reactions with other carbonyl compounds in the presence of a base. Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, leads to the formation of tertiary alcohols.

Table 2: Examples of Carbonyl Group Reactions

| Reaction Type | Reagent Example | Product Type |

| Reduction | Sodium Borohydride (NaBH4) | 3-Bromo-tetrahydro-4H-thiopyran-4-ol |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | 3-Bromo-4-methylene-dihydro-2H-thiopyran |

| Grignard Addition | Organomagnesium Halide (e.g., CH3MgBr) | 3-Bromo-4-methyl-tetrahydro-4H-thiopyran-4-ol |

Note: This table illustrates potential reactions of the carbonyl group. Specific documented examples for this compound are scarce.

Elimination and Rearrangement Processes

Under basic conditions, this compound can undergo elimination of hydrogen bromide to form an α,β-unsaturated ketone, 2H-thiopyran-4(5H)-one. This reaction is driven by the formation of a conjugated system.

A significant rearrangement reaction available to α-halo ketones is the Favorskii rearrangement. Treatment of this compound with a strong base, such as an alkoxide, could potentially lead to a ring contraction, forming a thietane-3-carboxylic acid derivative. This rearrangement proceeds through a cyclopropanone intermediate. The feasibility and outcome of this rearrangement would depend on the specific reaction conditions and the stability of the intermediates.

Generation of Unsaturated 2H-Thiopyran-4(3H)-one Derivatives

The presence of a bromine atom at the C3 position facilitates elimination reactions to introduce unsaturation into the thiopyran ring. Treatment of this compound with a base can lead to the formation of 2H-thiopyran-4(3H)-one derivatives through dehydrobromination. The choice of base and reaction conditions can influence the regioselectivity of the double bond formation, potentially leading to either 5,6-dihydro-2H-thiopyran-4(3H)-one or 2,3-dihydro-4H-thiopyran-4-one. The bromination of 3,4-dihydro-2H-thiopyran derivatives itself can lead to either bromo-substituted 3,4-dihydro-2H-thiopyrans or, through subsequent elimination of hydrogen bromide, to the formation of 4H-thiopyrans, depending on the specific reaction conditions and the structure of the starting material.

Investigation of Skeletal Rearrangements Under Various Reaction Conditions

The strained nature of cyclic systems and the presence of heteroatoms can lead to skeletal rearrangements under certain reaction conditions. For instance, reactions of dianhydro-β-D-hexopyranoses with diethylaminosulphur trifluoride (DAST) have been shown to yield products of skeletal rearrangement. While specific studies on this compound are not extensively detailed in readily available literature, analogous systems suggest that reactions involving carbocationic intermediates or ring-opening and closing sequences could potentially lead to rearranged products. For example, the reaction of 2-Bromo-3,5-dimethyl-4H-thiopyran-4-one with hydroxide (B78521) has been shown to result in different products depending on the reaction conditions, indicating the versatile reactivity of the thiopyranone core.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. In the context of this compound, a Suzuki coupling would enable the introduction of a variety of aryl, vinyl, or alkyl groups at the C3 position. The reaction typically requires a palladium catalyst and a base to activate the organoborane.

Stille Coupling: The Stille reaction couples the organic halide with an organotin compound. It is known for its tolerance of a wide range of functional groups. The application to this compound would allow for the formation of a C-C bond at the C3 position.

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods and utilizes a Grignard reagent as the coupling partner with the organic halide, typically catalyzed by nickel or palladium. This method offers a direct way to couple alkyl, aryl, or vinyl groups.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, activated by a fluoride source or a base. This reaction presents an alternative to other coupling methods and has been applied in various synthetic contexts.

A representative table for a hypothetical Suzuki coupling reaction is shown below:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Data not available |

This table is illustrative and does not represent experimentally verified results for the specific substrate.

Beyond the classic named coupling reactions, both palladium and copper catalysts are instrumental in a broader range of functionalization reactions.

Palladium Catalysis: Palladium catalysts are versatile and can be used for a wide array of transformations beyond standard cross-coupling, including amination (Buchwald-Hartwig reaction), cyanation, and carbonylation reactions, all of which could potentially be applied to this compound.

Copper Catalysis: Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium catalysis. Copper can catalyze Ullmann-type couplings to form C-O, C-S, and C-N bonds. For instance, a copper-catalyzed reaction could be used to introduce an amine or an alkoxy group at the C3 position of the thiopyranone ring.

Comprehensive Analysis of Stereochemical Outcomes in Reactions

The stereochemistry of the thiopyran ring and the stereocenter created at C3 upon substitution are critical aspects of its reactivity.

When new stereocenters are formed during reactions of this compound, the diastereoselectivity and enantioselectivity of these transformations are of high importance. The inherent chirality of the molecule and the conformational preferences of the six-membered ring can influence the stereochemical outcome. For example, the reduction of the ketone at C4 or addition reactions to the double bond of unsaturated derivatives can lead to diastereomeric products. The use of chiral catalysts or auxiliaries can induce enantioselectivity in these reactions. While specific studies detailing the diastereoselectivity and enantioselectivity in complex transformations of this compound are not widely reported, the principles of stereocontrol in cyclic systems are well-established and would be applicable. For instance, the reduction of related 4H-tetrahydro-thiopyran-4-one derivatives can lead to specific diastereomers.

Reactivity and Diverse Chemical Transformations of 3 Bromodihydro 2h Thiopyran 4 3h One

Strategies for Chiral Induction and Asymmetric Synthesis

The development of synthetic routes to enantiomerically enriched compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules. For a molecule like 3-Bromodihydro-2H-thiopyran-4(3H)-one, which possesses a stereogenic center at the C3 position, the ability to control its absolute configuration is of significant interest. While specific studies on the asymmetric synthesis of this particular compound are not extensively documented, several established strategies for chiral induction in α-halo ketones and related cyclic systems offer a clear blueprint for potential enantioselective syntheses. These approaches primarily focus on two main pathways: the enantioselective transformation of the racemic α-bromo ketone or the asymmetric synthesis of the chiral thiopyranone scaffold itself.

The creation of a chiral center at the α-position of a ketone is a well-explored area of asymmetric catalysis. These methodologies can be broadly categorized into catalyst-controlled and substrate-controlled processes. Given the structure of this compound, catalyst-controlled approaches are particularly relevant.

One promising strategy involves the catalytic enantioselective transformation of racemic α-bromo ketones. A notable example of this approach is the use of phase-transfer catalysis. Research has demonstrated that racemic α-bromo ketones can be converted into chiral α-azido ketones with high enantioselectivity using a chiral quaternary ammonium (B1175870) salt as the catalyst in a biphasic system. nih.gov This method proceeds via an ion-pair mediated reaction, where the chiral catalyst shuttles the nucleophile from the aqueous phase to the organic phase, and the steric and electronic properties of the catalyst dictate the facial selectivity of the nucleophilic attack on the enolate intermediate. This approach could theoretically be applied to this compound to generate a variety of chiral 3-substituted dihydro-2H-thiopyran-4(3H)-one derivatives by employing different nucleophiles.

Another powerful technique is the use of organocatalysis. Chiral amines, for instance, can catalyze the asymmetric α-functionalization of ketones. While direct asymmetric bromination of the parent dihydro-2H-thiopyran-4(one could be challenging to control, the reverse reaction, a nucleophilic substitution of the bromine, can be guided by a chiral catalyst. Furthermore, catalytic asymmetric bromoamination of chalcones has been shown to produce chiral α-bromo-β-amino ketone derivatives with high efficiency, suggesting that enzymatic or biomimetic approaches could be viable for the enantioselective synthesis of the α-bromo ketone moiety itself. nih.gov

Metal-catalyzed reactions also offer a rich platform for asymmetric synthesis. For instance, zinc-catalyzed enantioselective [3+3] annulation reactions have been successfully employed to construct complex chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com This highlights the potential of using chiral Lewis acids to control the stereochemistry during the formation of the thiopyran ring, which could be adapted for the synthesis of enantiomerically pure 3-substituted thiopyran-4-ones.

The following table presents data from a study on the catalytic enantioselective azidation of racemic α-bromo ketones, which serves as a model for the potential application of this methodology to this compound.

| Entry | Substrate (Racemic α-Bromo Ketone) | Product (Chiral α-Azido Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 2-Bromo-1-phenyl-1-propanone | 2-Azido-1-phenyl-1-propanone | 95 | 94 |

| 2 | 2-Bromo-1-(4-methoxyphenyl)-1-propanone | 2-Azido-1-(4-methoxyphenyl)-1-propanone | 96 | 92 |

| 3 | 2-Bromo-1-(4-nitrophenyl)-1-propanone | 2-Azido-1-(4-nitrophenyl)-1-propanone | 93 | 95 |

| 4 | 2-Bromocyclohexanone | 2-Azidocyclohexanone | 90 | 91 |

| 5 | 2-Bromo-1-tetralone | 2-Azido-1-tetralone | 92 | 93 |

While not directly involving this compound, the high yields and enantioselectivities observed for a range of α-bromo ketones in this system underscore the potential of this strategy for the asymmetric synthesis of its derivatives. The successful application of such methods would open avenues for the preparation of a wide array of novel, enantiomerically pure thiopyran-based compounds for further chemical and biological exploration.

Advanced Spectroscopic and Structural Elucidation of 3 Bromodihydro 2h Thiopyran 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Precise Structural and Conformational Analysis

Proton (¹H) NMR spectroscopy offers critical insights into the structural and conformational dynamics of 3-Bromodihydro-2H-thiopyran-4(3H)-one and its derivatives. The chemical shifts, coupling constants, and signal multiplicities of the protons in the thiopyran ring are highly sensitive to their spatial orientation. copernicus.org

In the ¹H NMR spectrum, the protons on the thiopyran ring typically exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the proton at the C3 position, bearing the bromine atom, would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C2 and C5. The conformation of the thiopyran ring, which can exist in chair or boat forms, significantly influences the observed coupling constants. nih.gov Analysis of these coupling constants can provide detailed information about the preferred conformation and the dihedral angles between adjacent protons. copernicus.org

Dynamic NMR studies, where spectra are recorded at different temperatures, can reveal information about conformational exchange processes. researchgate.net For molecules undergoing rapid conformational changes on the NMR timescale, averaged signals are observed. copernicus.org Conversely, at lower temperatures, these processes may slow down, allowing for the observation of distinct signals for each conformer.

A hypothetical ¹H NMR data table for this compound is presented below. Note that actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a (axial) | 3.10 - 3.25 | ddd | J(H2a, H2e), J(H2a, H3a) |

| H-2e (equatorial) | 2.85 - 3.00 | ddd | J(H2e, H2a), J(H2e, H3a) |

| H-3a (axial) | 4.50 - 4.65 | dd | J(H3a, H2a), J(H3a, H2e) |

| H-5a (axial) | 2.90 - 3.05 | m | |

| H-5e (equatorial) | 2.65 - 2.80 | m | |

| H-6a (axial) | 3.30 - 3.45 | m | |

| H-6e (equatorial) | 3.05 - 3.20 | m |

This table is illustrative. Actual assignments require experimental data.

Carbon (¹³C) NMR for Definitive Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the definitive elucidation of the carbon skeleton.

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon (C4) is typically observed at a significantly downfield chemical shift (around 200 ppm) due to the strong deshielding effect of the oxygen atom. The carbon atom attached to the bromine (C3) will also be shifted downfield compared to the other methylene carbons in the ring.

A hypothetical ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 40 - 50 |

| C-3 | 50 - 60 |

| C-4 (C=O) | 195 - 205 |

| C-5 | 35 - 45 |

| C-6 | 25 - 35 |

This table is illustrative. Actual assignments require experimental data.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound and its derivatives. wikipedia.orgepfl.ch These experiments reveal correlations between nuclei, providing a complete picture of the molecular connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. wikipedia.orggithub.io Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the thiopyran ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. epfl.chsdsu.edu Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis, providing definitive one-bond C-H connectivity. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). wikipedia.orgsdsu.edu HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbon C4) and for connecting different spin systems within the molecule. epfl.ch

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound and its derivatives. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. cardiff.ac.uk These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. mdpi.com

Detailed Vibrational Analysis of Characteristic Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. mdpi.comresearchgate.net

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the thiopyran-4-one ring. This band is expected to appear in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the bromine atom and the ring conformation. scifiniti.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibrations are generally weak and appear in the region of 600-800 cm⁻¹.

CH₂ Stretching and Bending: The stretching vibrations of the methylene (CH₂) groups in the ring will appear in the region of 2850-3000 cm⁻¹. The corresponding bending (scissoring and rocking) vibrations will be observed at lower frequencies, typically around 1465 cm⁻¹ and in the fingerprint region, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.ukdocumentsdelivered.com While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like the C-S and C-C bonds of the ring may give rise to stronger signals in the Raman spectrum compared to the IR spectrum. nih.gov

A representative table of characteristic vibrational frequencies for this compound is shown below.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O | Stretching | 1700 - 1725 | Strong | Medium |

| CH₂ | Symmetric & Asymmetric Stretching | 2850 - 3000 | Medium | Medium |

| CH₂ | Bending (Scissoring) | ~1465 | Medium | Weak |

| C-S | Stretching | 600 - 800 | Weak | Strong |

| C-Br | Stretching | 500 - 600 | Medium | Strong |

This table is illustrative and based on general group frequencies. Actual values may vary.

Characterization of Intramolecular Hydrogen Bonding and Other Interactions

In derivatives of this compound that contain hydrogen bond donor and acceptor groups, vibrational spectroscopy can be a powerful tool to detect and characterize intramolecular hydrogen bonding. nih.govresearchgate.net The formation of an intramolecular hydrogen bond typically leads to a broadening and a shift to lower frequency of the stretching vibration of the donor group (e.g., O-H or N-H). mdpi.com

For example, if a hydroxyl group were introduced into the molecule, the presence of an intramolecular hydrogen bond with the carbonyl oxygen would be indicated by a broad O-H stretching band in the IR spectrum, shifted from the typical "free" hydroxyl region of ~3600 cm⁻¹ to a lower frequency, potentially in the 3200-3500 cm⁻¹ range. The magnitude of this shift can provide an indication of the strength of the hydrogen bond. nih.gov

Computational studies can be employed to complement experimental vibrational spectra, aiding in the assignment of complex vibrational modes and providing insights into the nature and strength of intramolecular interactions. scifiniti.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, both high-resolution mass spectrometry and the analysis of fragmentation patterns are indispensable.

High-Resolution Mass Spectrometry for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by providing highly accurate mass measurements. nih.govnih.gov Instruments like Quadrupole Time-of-Flight (QTOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass of a molecule with an accuracy in the parts-per-million (ppm) range. sciex.comwaters.com

The molecular formula of this compound is C₅H₇BrOS. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. libretexts.org HRMS can resolve these isotopic peaks and provide precise mass measurements for each.

The expected monoisotopic masses can be calculated with high precision. This allows for a direct comparison between the theoretical exact mass and the experimentally measured mass, confirming the molecular formula. Any deviation, or mass error, is typically less than 5 ppm for a confident assignment. waters.com

Table 1: Theoretical vs. Representative Experimental HRMS Data for C₅H₇BrOS

| Isotopic Formula | Theoretical Monoisotopic Mass (Da) | Representative Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| C₅H₇⁷⁹BrOS | 193.9428 | 193.9425 | -1.5 |

| C₅H₇⁸¹BrOS | 195.9407 | 195.9403 | -2.0 |

This high degree of accuracy allows chemists to distinguish between molecules that might have the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity. sciex.com

Interpretation of Fragmentation Patterns for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.orgwikipedia.org The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is governed by the functional groups present: a cyclic ketone, a C-Br bond, and a thioether.

Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group (C=O) are prone to breaking. libretexts.orgmiamioh.edu This can lead to the loss of a C₂H₄Br radical or a C₂H₃S radical, resulting in resonance-stabilized acylium ions. libretexts.orgmdpi.com

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-Br]⁺. The characteristic isotopic pattern will be absent for this fragment.

Ring Cleavage: The heterocyclic ring can undergo fragmentation. A common pathway for cyclic ketones involves the loss of carbon monoxide (CO). mdpi.com

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule. libretexts.orgwikipedia.org

Table 2: Representative Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 194/196 | [C₅H₇BrOS]⁺• (Molecular Ion) | - |

| 115 | [C₅H₇OS]⁺ | •Br |

| 166/168 | [C₅H₅BrS]⁺• | •H, •H, CO |

| 87 | [C₄H₇S]⁺ | •Br, •CO |

| 59 | [C₂H₃S]⁺ | •C₃H₄BrO |

By analyzing these characteristic fragment ions, researchers can piece together the structural components of the molecule, confirming the connectivity of the atoms. nih.gov

X-ray Crystallography

Determination of Solid-State Molecular and Crystal Structures

For a molecule like this compound, a single-crystal X-ray diffraction experiment would reveal the solid-state conformation of the six-membered thiopyran ring. The ring would likely adopt a chair or a twisted-chair conformation to minimize steric strain. The analysis would precisely locate the positions of the bromine atom and the carbonyl group, defining their stereochemical relationship (axial or equatorial).

Key structural parameters obtained from X-ray crystallography include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal's symmetry.

Atomic Coordinates: The precise (x, y, z) position of every atom in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

Table 3: Representative Crystallographic Data for a Halogenated Thiopyran-4-one Derivative

| Parameter | Representative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Z (Molecules per unit cell) | 4 |

| C=O Bond Length (Å) | 1.21 |

| C-Br Bond Length (Å) | 1.95 |

| C-S-C Bond Angle (°) | 98.5 |

Note: This data is representative and illustrates typical values for such compounds.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. In the crystal structure of this compound, several key interactions are expected to play a role in stabilizing the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor. The region of positive electrostatic potential on the bromine atom (the σ-hole) can interact favorably with a region of negative potential on a neighboring molecule, such as the oxygen atom of the carbonyl group (C-Br···O=C). uni-muenchen.de These interactions are directional and can significantly influence the crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are possible, where a hydrogen atom attached to a carbon atom interacts with the carbonyl oxygen of an adjacent molecule. uni-muenchen.de

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant molecular dipole moment, leading to dipole-dipole interactions that help to align the molecules in the crystal.

The analysis of these interactions provides insight into the supramolecular chemistry of the compound and helps to explain its physical properties, such as melting point and solubility.

Lack of Published Theoretical and Computational Studies on this compound Prevents Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound This compound . Despite the existence of well-established computational methodologies for exploring molecular properties, specific research applying these techniques to this particular compound could not be located. Therefore, the generation of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital Theory (HOMO-LUMO analysis), and Molecular Electrostatic Potential (MEP) mapping are standard approaches for elucidating electronic structure, reactivity, and potential reaction pathways. researchgate.netnih.govossila.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, which would be essential for determining the ground state properties of this compound. researchgate.net

Frontier Molecular Orbital (FMO) Theory , which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and its ability to donate or accept electrons. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping is a technique used to visualize the charge distribution of a molecule, identifying electron-rich sites susceptible to electrophilic attack and electron-poor sites prone to nucleophilic attack. researchgate.netrsc.org

Furthermore, computational modeling is instrumental in elucidating complex reaction mechanisms by allowing for the investigation of transition states and the calculation of activation energy barriers. mdpi.comrsc.org This analysis helps in predicting the most likely pathways for chemical transformations.

While these theoretical frameworks are frequently applied to a wide range of organic molecules, and studies exist for related compounds like dihydropyran and other thiopyran derivatives, no specific published data for this compound was found. mdpi.comresearchgate.netrsc.org The synthesis and reactivity of thiopyran systems are subjects of interest, but detailed computational examinations of this specific bromo-ketone derivative are absent from the surveyed literature. scilit.comnih.gov

Without primary research data from dedicated computational studies on this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to be undertaken by the scientific community to characterize this compound computationally.

Theoretical and Computational Studies on 3 Bromodihydro 2h Thiopyran 4 3h One

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. For cyclic systems like 3-Bromodihydro-2H-thiopyran-4(3H)-one, conformational analysis is crucial for understanding its chemical behavior.

Comprehensive Exploration of Low-Energy Conformers and Ring Dynamics

The dihydrothiopyran ring, a six-membered heterocycle containing a sulfur atom, can adopt several conformations, primarily chair and boat forms, along with twisted variations. The presence of a bromine atom and a carbonyl group at positions 3 and 4, respectively, significantly influences the conformational equilibrium.

Computational studies, often employing density functional theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface of the molecule to identify stable conformers. For the related tetrahydrothiopyran-4-one (B549198) system, it has been noted that while unsubstituted cyclohexanone (B45756) exists in a slightly flattened chair conformation, substitutions can lead to distorted or even flexible forms. researchgate.net The inclusion of a sulfur atom can also lead to deformations of the chair conformation. researchgate.net

In the case of this compound, the chair conformation is generally expected to be the most stable. Within the chair form, the bromine atom can occupy either an axial or an equatorial position. The relative energies of these conformers are determined by a balance of steric and electronic effects. 1,3-diaxial interactions, which can cause significant steric strain, play a critical role. For instance, studies on halogenated pyran analogues have shown that even with repulsive 1,3-diaxial interactions between halogens, the chair conformation can be maintained. nih.gov

The preference for the axial or equatorial orientation of the bromine atom is governed by the A-value of bromine and the electronic interactions with the rest of the ring, including the sulfur atom and the carbonyl group. Computational models can predict the energy difference between the axial and equatorial conformers, providing insight into their relative populations at equilibrium. For example, in a study of related pyran inter-halide analogues, DFT calculations were used to corroborate the preference for a specific chair-like conformation. nih.gov

Ring dynamics, including the process of ring inversion between the two chair conformations, can also be studied computationally. The energy barrier for this process provides information about the flexibility of the ring system.

Below is a hypothetical data table summarizing the results of a computational conformational analysis for this compound.

| Conformer | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (Axial Bromine) | -55.2 | 0.5 | 35 |

| Chair (Equatorial Bromine) | 54.8 | 0.0 | 65 |

| Twist-Boat | 30.1 | 4.2 | <1 |

Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Computational Prediction of Stereochemical Outcomes in Asymmetric Reactions

The presence of a chiral center at the C3 position (due to the bromine substituent) means that this compound can exist as a pair of enantiomers. When this compound participates in reactions, particularly those involving the carbonyl group, new stereocenters can be formed, leading to diastereomeric products.

Computational chemistry offers powerful tools to predict the stereochemical outcome of such reactions. By modeling the transition states of the reaction pathways leading to different stereoisomers, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, thus allowing for a prediction of the major product.

Computational models can be built for the transition states of both axial and equatorial attack. The calculated energies of these transition states can then be used to predict the diastereomeric ratio of the resulting alcohol products. This type of analysis is crucial in the planning of stereoselective syntheses.

A hypothetical table illustrating the computational prediction for the reduction of (R)-3-Bromodihydro-2H-thiopyran-4(3H)-one is presented below.

| Attack Trajectory | Resulting Diastereomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Axial Attack | (3R, 4S)-Alcohol | 10.2 | 90 |

| Equatorial Attack | (3R, 4R)-Alcohol | 11.5 | 10 |

Note: This data is for illustrative purposes. The actual stereochemical outcome would depend on the specific reducing agent and reaction conditions.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While conformational analysis provides a static picture of the low-energy states of a molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. nih.gov

These simulations can be used to study a variety of dynamic processes, including:

Conformational transitions: MD can directly simulate the process of ring flipping and other conformational changes, providing insights into the timescales and pathways of these events.

Solvent effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational equilibrium and dynamics of the solute can be investigated.

Intermolecular interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as enzymes or reactants. This is achieved by calculating the interaction energies between the different components of the system. mdpi.com

For instance, an MD simulation could be used to study the behavior of this compound in a water box. The simulation would show how the molecule tumbles and changes conformation in solution, and how it forms hydrogen bonds between its carbonyl oxygen and the surrounding water molecules.

The results of MD simulations can be analyzed to obtain various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This information is invaluable for understanding the solvation of the molecule and its impact on reactivity.

A table summarizing potential outputs from a molecular dynamics simulation is shown below.

| Property | Simulated Value |

| Average Ring Puckering Amplitude | 0.45 Å |

| Ring Inversion Frequency | 10^9 s^-1 |

| Solvation Free Energy in Water | -5.8 kcal/mol |

| Number of Hydrogen Bonds (C=O...H-O) | 1.5 |

Note: These values are hypothetical and would be the result of a specific MD simulation setup.

Applications in Advanced Organic Synthesis and Scaffold Development

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The dual functionality of 3-Bromodihydro-2H-thiopyran-4(3H)-one, possessing both an electrophilic carbon bearing a bromine atom and a ketone, allows for a variety of chemical transformations. This makes it a valuable precursor in the field of heterocyclic chemistry.

The presence of the α-bromo ketone moiety is key to the versatility of this compound, allowing for the introduction of a wide range of functional groups at both the C3 and C4 positions. The bromine atom at the C3 position serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various substituents, including amines, thiols, and azides, leading to a diverse library of 3-substituted thiopyran-4-one derivatives.

Furthermore, the ketone at the C4 position can undergo a multitude of reactions common to carbonyl compounds. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductions. For instance, reaction with various aldehydes under basic or acidic conditions can yield α,β-unsaturated ketone derivatives. The ketone can also be converted to an alcohol via reduction, which can then be further functionalized. This array of possible transformations enables the synthesis of a broad spectrum of functionalized thiopyran derivatives, which are valuable intermediates in medicinal chemistry and materials science. researchgate.netnih.gov

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

| Nucleophilic Substitution | Amines, Thiols, Azides | 3-Amino/Thio/Azido-thiopyran-4-ones | Pharmaceutical intermediates, Click chemistry |

| Aldol Condensation | Aldehydes, Base/Acid | 3-Bromo-5-alkylidene-thiopyran-4-ones | Synthesis of complex molecules |

| Wittig Reaction | Phosphonium ylides | 4-Alkylidene-3-bromo-thiopyrans | Olefin synthesis |

| Reduction | NaBH4, LiAlH4 | 3-Bromo-thiopyran-4-ols | Chiral synthesis, Further functionalization |

The ketone functionality of this compound serves as a crucial handle for the construction of spirocyclic systems. nist.gov Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional structures that can lead to improved pharmacological properties. mdpi.com

One common strategy for the synthesis of spirocycles from cyclic ketones is the reaction with bifunctional reagents. For example, reaction of this compound with a 1,2-amino alcohol could lead to the formation of a spiro-oxazolidine (B91167) derivative. 20.210.105 Similarly, reaction with 1,2-dithiols could yield spiro-dithiolanes. The synthesis of spiro-tetrahydroquinoline derivatives has been achieved through a one-pot reaction involving a chalcone (B49325) derivative and anilines, showcasing the potential for creating complex spirocyclic systems from related building blocks. researchgate.net The versatility of the ketone allows for a range of cyclization strategies, making this compound a promising starting material for the synthesis of novel spiro-heterocycles. nist.gov

| Spirocycle Type | Reactant | Resulting Spiro-Heterocycle |

| Spiro-oxazolidine | 1,2-Amino alcohol | Oxazolidine ring fused at C4 |

| Spiro-dithiolane | 1,2-Dithiol | Dithiolane ring fused at C4 |

| Spiro-piperidine | Diamines | Piperidine ring fused at C4 |

| Spiro-thiazolidinone | Thiazolidinone precursors | Thiazolidinone ring fused at C4 |

Scaffold for the Synthesis of Complex Heterocyclic Molecules

Beyond its role as a building block for simple derivatives, this compound is a valuable scaffold for the assembly of more complex molecular architectures, such as fused and bridged ring systems. These intricate structures are often found in natural products and medicinally important compounds.

The bifunctional nature of this compound allows for its use in annulation reactions to construct fused and bridged heterocyclic systems. Thiopyrans and their fused derivatives are of significant synthetic interest due to their biological importance. nist.gov Strategies for the synthesis of thiopyran-fused heterocycles often involve the use of precursors that can undergo intramolecular cyclization reactions. nist.gov For example, a derivative of this compound with a suitably placed nucleophile could undergo an intramolecular substitution of the bromine atom to form a fused bicyclic system.

Furthermore, the thiopyran ring can participate in cycloaddition reactions to form more complex polycyclic structures. The synthesis of fused pyran rings has been achieved through intramolecular Heck reactions, demonstrating a viable strategy for ring fusion. nih.gov The development of cascade reactions, where multiple bond-forming events occur in a single pot, offers an efficient route to complex molecules. longdom.orgnih.govrsc.org The reactivity of the α-bromo ketone in this compound makes it an ideal candidate for designing such cascade reactions to access novel fused and bridged thiopyran-containing heterocycles. rsc.org

In medicinal chemistry, a pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The thiopyran ring itself is considered a valuable scaffold in drug design. Derivatization of this compound allows for the introduction of a wide variety of pharmacophores, enabling the fine-tuning of a molecule's biological activity. 20.210.105

The bromine at C3 can be replaced by various nitrogen- and sulfur-containing heterocycles, which are common pharmacophores in many drug molecules. The ketone at C4 can be transformed into a variety of functional groups that can act as hydrogen bond donors or acceptors, or can be used as a point of attachment for larger substituents that can interact with hydrophobic pockets in a biological target. For example, novel bromo-pyrimidine analogs have been synthesized and shown to act as tyrosine kinase inhibitors. The synthesis of various heterocyclic derivatives from bromo-substituted precursors highlights the importance of such building blocks in the generation of bioactive compounds. The ability to introduce diverse functionalities onto the thiopyran scaffold makes this compound a powerful tool in the development of new therapeutic agents. researchgate.netnih.govnist.gov

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound makes it a potential platform for the development of novel synthetic methodologies. Its ability to participate in cascade reactions, multicomponent reactions, and domino sequences can lead to the efficient construction of complex molecular architectures from simple starting materials. longdom.orgnih.govrsc.orgrsc.org

For instance, a one-pot reaction involving this compound, a nucleophile, and a third component could lead to the rapid assembly of a complex heterocyclic system. The development of such multicomponent reactions is a major goal in modern organic synthesis as they offer significant advantages in terms of efficiency and sustainability. The reactivity of the α-bromo ketone could also be exploited in the design of novel cycloaddition reactions or rearrangement processes. The exploration of the chemistry of this compound and related compounds could therefore lead to the discovery of new synthetic transformations and strategies, further expanding the toolkit of the synthetic organic chemist.

Catalyst Development for Highly Selective Reactions Involving this compound

The strategic placement of a bromine atom alpha to the carbonyl group makes this compound a versatile intermediate for a variety of chemical transformations. The development of catalysts that can control the reactivity of this scaffold is crucial for its application in advanced organic synthesis. While specific catalytic systems for this exact molecule are not extensively documented, catalyst development can be inferred from established reactions on analogous α-bromo ketones and cyclic thioethers.

Catalytic strategies primarily focus on three main areas: stereoconvergent cross-coupling reactions, organocatalytic asymmetric functionalization, and selective reductions or eliminations.

Stereoconvergent Cross-Coupling Reactions: A significant challenge in the synthesis of complex molecules is the control of stereochemistry. For a racemic starting material like this compound, a powerful strategy is the use of a chiral catalyst that can convert both enantiomers of the starting material into a single enantiomer of the product. Nickel-catalyzed asymmetric cross-coupling reactions have emerged as a premier method for the stereoconvergent arylation of racemic α-haloketones. nih.gov For instance, a catalyst system comprising a nickel source like NiCl₂·glyme and a chiral ligand, such as a pybox ligand, can effectively couple racemic secondary α-bromoketones with arylzinc reagents to generate α-aryl ketones with high enantiomeric excess. nih.gov The application of such a system to this compound would be expected to produce chiral 3-aryl-dihydro-2H-thiopyran-4(3H)-ones, which are valuable scaffolds in medicinal chemistry. The reaction proceeds under mild conditions, which is advantageous for potentially labile structures containing a tertiary stereocenter. nih.gov

Organocatalytic Asymmetric α-Functionalization: Organocatalysis offers a metal-free alternative for the enantioselective functionalization of ketones. rsc.orgnih.gov Chiral secondary amines, such as derivatives of proline or C₂-symmetric diphenylpyrrolidine, can catalyze the α-functionalization of aldehydes and ketones. rsc.orgnih.gov These catalysts operate via the formation of a chiral enamine intermediate, which then reacts with an electrophile. While this is typically used for α-halogenation, the principle can be extended. For this compound, a chiral organocatalyst could facilitate reactions at the C5 position by forming an enamine, allowing for the introduction of various functional groups with stereocontrol.

Another avenue is the development of catalysts that activate the α-bromo ketone itself. For example, thiourea-based organocatalysts are known to activate electrophiles through hydrogen bonding. While not directly applied to this specific substrate, their ability to catalyze reactions like the Henry (nitroaldol) reaction showcases their potential in activating carbonyl compounds for nucleophilic attack.

Catalytic Debromination and Related Transformations: Selective removal of the bromine atom can be a key step. Catalytic debromination of α-bromoketones has been achieved using various systems. For instance, HBr in water can act as a reductive catalytic system for the selective debromination of polybrominated ketones. lookchem.com Photoinduced one-electron transfer using Hantzsch esters as photoreductants can also lead to selective debromination. researchgate.net These methods provide pathways to the parent dihydro-2H-thiopyran-4(3H)-one or can be used in tandem with other transformations.

The table below summarizes catalyst systems developed for analogous α-bromo ketones, which could be adapted for this compound.

| Catalyst System | Substrate Type | Transformation | Key Features |

| NiCl₂·glyme / Chiral Pybox Ligand | Racemic secondary α-bromoketones | α-Arylation with Arylzinc Reagents | Stereoconvergent, forms tertiary stereocenters with high ee. nih.gov |

| C₂-Symmetric Diphenylpyrrolidine | Aldehydes | α-Bromination | Organocatalytic, high enantioselectivity (up to 96% ee). rsc.orgnih.gov |

| C₂-Symmetric Imidazolidine | Ketones | α-Bromination | Organocatalytic, high enantioselectivity (up to 94% ee). nih.gov |

| HBr–H₂O | α,α,α-Tribromomethylketones | Selective Debromination | High chemoselectivity for mono- or di-brominated products. lookchem.com |

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The structure of this compound presents multiple reactive sites, making the control of selectivity a paramount challenge and a source of synthetic opportunity. The key reactive centers are the electrophilic carbon bearing the bromine, the carbonyl carbon, the acidic protons at C2 and C5, and the sulfur atom.

Chemoselectivity: A primary consideration is the competition between nucleophilic attack at the C3-Br bond (Sₙ2 substitution) and the carbonyl carbon (addition). The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor addition to the carbonyl group, while softer nucleophiles (e.g., amines, thiolates) are more likely to displace the bromide.

Research on the analogous 2-bromo-3,5-dimethyl-4H-thiopyran-4-one demonstrated that the reaction pathway can be directed by the choice of reagent and solvent. elsevierpure.com For example, treatment with sodium hydroxide (B78521) in a mixed solvent system led to attack at C2 (analogous to C3 in our target) with subsequent formation of a dione (B5365651) derivative, whereas attack at C6 (the vinylogous position) was also observed. elsevierpure.com This highlights the potential for complex, yet controllable, reactivity.

Regioselectivity: Regioselectivity becomes critical in base-mediated reactions, such as enolate formation or elimination. The protons at C2 and C5 are both alpha to the carbonyl and thus acidic. However, their chemical environment is different. The C2 protons are adjacent to the sulfur atom, which can influence their acidity and the stability of the resulting enolate through inductive and potential orbital overlap effects. The C5 protons are in a standard methylene (B1212753) environment.

Base-catalyzed dehydrobromination is a common reaction for α-bromo ketones, leading to α,β-unsaturated ketones. libretexts.org In the case of this compound, elimination of HBr would lead to the formation of 2H-thiopyran-4(5H)-one. The regioselectivity of this elimination (which α-proton is removed) can often be controlled by the choice of base and reaction conditions. Bulky bases tend to favor the removal of the less sterically hindered proton. Furthermore, methods for the direct regioselective dehydrogenation of α-substituted cyclic ketones using reagents like DDQ in the presence of a phosphoric acid catalyst have been developed, offering a pathway to specific enone isomers. nih.gov

Stereoselectivity: As a chiral molecule, controlling the stereochemical outcome of reactions involving this compound is essential for its use in asymmetric synthesis.

Diastereoselectivity: Nucleophilic addition to the carbonyl group will generate a new stereocenter at C4. The direction of attack (axial vs. equatorial) will be influenced by the steric and electronic properties of the existing ring and the incoming nucleophile, leading to potential diastereoselectivity. For instance, reduction of the ketone with hydride reagents can lead to a mixture of diastereomeric alcohols.

Enantioselectivity: As discussed in the previous section, the use of chiral catalysts is the most powerful method for achieving enantioselective transformations from a racemic starting material. nih.govrsc.orgnih.gov Organocatalytic asymmetric α-bromination of ketones has been shown to produce α-bromo ketones with high enantiomeric excess. rsc.orgnih.gov While our starting material is already brominated, related enantioselective organocatalytic substitutions or functionalizations at the C5 position could be envisioned.

The following table provides examples of selective transformations on related cyclic and α-bromo ketone systems, illustrating the principles that would govern the reactivity of this compound.

| Reaction Type | Substrate Example | Reagent/Conditions | Product/Selectivity Outcome |

| Chemoselective Nucleophilic Attack | 2-Bromo-3,5-dimethyl-4H-thiopyran-4-one | NaOH-H₂O-Me₂SO | Attack at C6 with ring opening and rearrangement. elsevierpure.com |

| Regioselective Elimination | 2-Methylcyclohexanone (after bromination) | Pyridine, heat | Forms 2-methyl-2-cyclohexenone via E2 elimination. libretexts.org |

| Regioselective Dehydrogenation | α-Aryl cyclohexanone (B45756) | DDQ, Phosphoric Acid | Highly regioselective formation of the thermodynamic enone. nih.gov |

| Stereoselective Reduction | 2-Bromo-3-methyl-propionaldehyde | NaBH₄ | Reduction of aldehyde to alcohol post-bromination. rsc.org |

| Stereoconvergent Cross-Coupling | Racemic 2-bromocyclohexanone | Phenylzinc iodide, NiCl₂·glyme, Chiral Ligand | (S)-2-Phenylcyclohexanone in 90% yield and 92% ee. nih.gov |

These examples underscore the rich and controllable chemistry that can be anticipated for this compound, making it a promising building block for the synthesis of complex, sulfur-containing heterocyclic scaffolds.

Future Research Directions for 3 Bromodihydro 2h Thiopyran 4 3h One

Exploration of Undiscovered Reactivity Profiles and Reaction Scope

The reactivity of 3-Bromodihydro-2H-thiopyran-4(3H)-one is largely dictated by the interplay between the α-bromo ketone functionality and the thioether within the saturated heterocyclic ring. While classical transformations are predictable, a significant opportunity lies in exploring less conventional reaction pathways and expanding the scope of its known reactivity. Future research should systematically investigate its behavior under diverse reaction conditions to uncover novel transformations.

Key areas for exploration include:

Organocatalysis: Investigating reactions catalyzed by small organic molecules could unlock new asymmetric transformations, providing enantioselective access to chiral thiopyran derivatives.

Photoredox Catalysis: The use of visible light and a suitable photocatalyst could enable novel radical-mediated reactions, such as dehalogenations, cross-couplings, or additions to unsaturated systems that are not accessible through traditional thermal methods.

Transition-Metal Catalysis: Beyond standard cross-coupling reactions, exploring catalysis with less common metals or novel ligand systems could reveal unique reactivity patterns, such as ring-opening, rearrangement, or C-H activation pathways. researchgate.net

Rearrangement Reactions: A systematic study of base- or acid-induced rearrangements, such as the Favorskii rearrangement, could yield novel carbocyclic or ring-contracted heterocyclic scaffolds.

A summary of potential, yet underexplored, reaction classes is presented in the table below.

| Reaction Class | Potential Reagents/Conditions | Expected Outcome | Research Goal |

| Asymmetric Nucleophilic Substitution | Chiral organocatalysts, various nucleophiles | Enantioenriched 3-substituted dihydro-2H-thiopyran-4-ones | Access to chiral building blocks |

| Radical-Mediated Couplings | Photoredox catalysts, light, coupling partners | Novel C-C and C-heteroatom bond formations at the C3 position | Expansion of molecular complexity |

| Ring-Contraction/Rearrangement | Strong bases (e.g., alkoxides), Lewis acids | Thietane or cyclopentanone derivatives | Discovery of novel heterocyclic scaffolds |

| Tandem/Cascade Reactions | Multifunctional reagents, one-pot conditions | Polycyclic or highly functionalized thiopyrans researchgate.net | Increasing synthetic efficiency |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm shift towards continuous manufacturing in the chemical industry presents a significant opportunity for the utilization of this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety, and facile scalability compared to traditional batch processing. nih.govresearchgate.netnih.gov Future research should focus on adapting and optimizing synthetic routes involving this compound for continuous flow environments.

Key research objectives include:

Development of Flow-Compatible Reactions: Converting key transformations, such as nucleophilic substitutions or coupling reactions, from batch to continuous flow protocols. This involves optimizing parameters like residence time, temperature, and reagent concentration. semanticscholar.org

In-line Purification and Analysis: Integrating continuous flow reactors with in-line purification (e.g., solid-supported scavengers, liquid-liquid extraction) and analytical techniques (e.g., IR, UV-Vis) to enable a seamless and automated synthesis-to-analysis workflow.

Handling of Hazardous Intermediates: Utilizing flow chemistry's inherent safety advantages for reactions that may generate unstable or hazardous intermediates, allowing for their immediate consumption in a subsequent reaction step. nih.gov

The modular nature of flow systems allows for the sequential combination of different reaction steps, which is highly advantageous for multi-step syntheses starting from this compound. uc.pt

Rational Design of New Synthetic Pathways Using Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for devising novel and efficient synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. airitilibrary.com Applying this logic to this compound can inspire the development of new synthetic pathways that may offer advantages in terms of cost, efficiency, or sustainability.

Future research should employ retrosynthetic analysis to explore synthetic strategies beyond established methods. Potential disconnections to investigate include:

Cα-Br Bond Disconnection: This leads back to the parent ketone, dihydro-2H-thiopyran-4(3H)-one, suggesting a late-stage bromination strategy. Research could focus on developing more selective and greener brominating agents.

C-S Bond Disconnections: Breaking one or both C-S bonds suggests pathways involving the cyclization of acyclic precursors. For example, a disconnection across the S-C2 and C4-C5 bonds could lead to precursors like an α,β-unsaturated ketone and a thiol-containing nucleophile, suggesting a Michael addition followed by intramolecular cyclization.

Ring Construction Strategies: Envisioning the thiopyran ring as being formed via a hetero-Diels-Alder reaction could lead to the exploration of novel diene and dienophile precursors. researchgate.net

| Retrosynthetic Disconnection | Key Precursors | Corresponding Forward Reaction | Research Focus |

| C3-Br Bond | Dihydro-2H-thiopyran-4(3H)-one | α-Bromination | Developing selective and sustainable bromination methods |

| S-C2 and C3-C4 Bonds | A brominated 1,4-dicarbonyl equivalent and a sulfide source (e.g., H₂S) | Paal-Knorr type thiophene synthesis followed by reduction and modification | Exploring novel cyclization strategies |

| S-C6 and C4-C5 Bonds | Acyclic halo-thioether ketone | Intramolecular cyclization | Optimization of cyclization conditions to maximize yield and minimize side products |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring